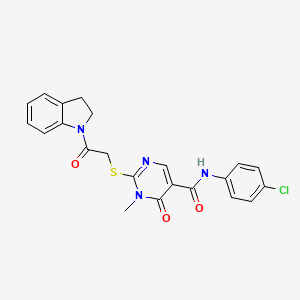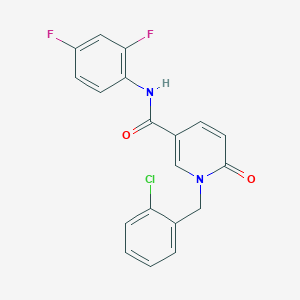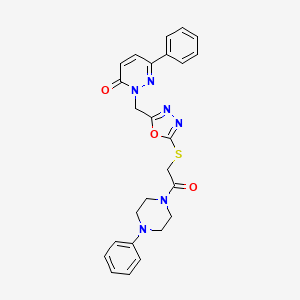
N-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core, which is often found in biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the indole and chlorophenyl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development. Studies could focus on its efficacy, safety, and pharmacokinetics.
Industry
In industrial applications, this compound might be used in the development of new materials with unique properties. Its chemical stability and reactivity could make it suitable for use in coatings, adhesives, or other specialized products.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE include other pyrimidine derivatives, indole-containing compounds, and chlorophenyl-substituted molecules. Examples might include:
- 4-Chlorophenyl-2-oxoethyl-pyrimidine derivatives
- Indole-2-oxoethyl-pyrimidine derivatives
- Methyl-6-oxo-pyrimidine-5-carboxamide derivatives
Uniqueness
What sets N-(4-CHLOROPHENYL)-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE apart is its unique combination of functional groups. The presence of the indole, chlorophenyl, and pyrimidine moieties within a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C22H19ClN4O3S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-26-21(30)17(20(29)25-16-8-6-15(23)7-9-16)12-24-22(26)31-13-19(28)27-11-10-14-4-2-3-5-18(14)27/h2-9,12H,10-11,13H2,1H3,(H,25,29) |
InChI Key |
QVHWXKFDAYFPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11254830.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254831.png)
![(E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11254837.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254847.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254865.png)
![N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254880.png)



![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11254890.png)
![4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide](/img/structure/B11254896.png)
![3-((2,5-dimethylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11254902.png)
![3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11254905.png)
